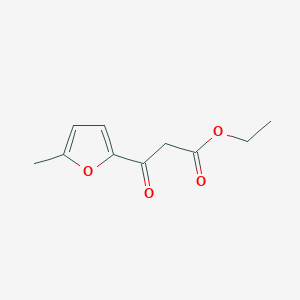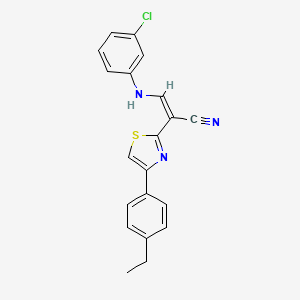![molecular formula C11H17BrN2O B2478638 {3-[(5-ブロモ-3-メチルピリジン-2-イル)オキシ]プロピル}ジメチルアミン CAS No. 1289123-18-7](/img/structure/B2478638.png)
{3-[(5-ブロモ-3-メチルピリジン-2-イル)オキシ]プロピル}ジメチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine is an organic compound with the molecular formula C11H17BrN2O and a molecular weight of 273.17 g/mol . This compound is characterized by the presence of a brominated pyridine ring, which is linked to a propyl chain terminated with a dimethylamine group. It is commonly used in various chemical reactions and has applications in scientific research.
科学的研究の応用
{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine typically involves the following steps:
Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Formation of the Propyl Chain: The brominated intermediate is then reacted with 3-chloropropanol to form the propyl chain. This step involves a nucleophilic substitution reaction.
Introduction of the Dimethylamine Group: Finally, the intermediate product is treated with dimethylamine to introduce the dimethylamine group at the terminal position of the propyl chain.
Industrial Production Methods
Industrial production of {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, and various coupled products depending on the reagents used .
作用機序
The mechanism of action of {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylamine group can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the propyl chain and dimethylamine group.
5-Bromo-2-chloropyridine: Contains a chlorine atom instead of the propyl chain and dimethylamine group.
5-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of the propyl chain and dimethylamine group.
Uniqueness
{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine is unique due to its combination of a brominated pyridine ring, a propyl chain, and a dimethylamine group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
3-(5-bromo-3-methylpyridin-2-yl)oxy-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-9-7-10(12)8-13-11(9)15-6-4-5-14(2)3/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODGMVPYWTYYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCCCN(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289123-18-7 |
Source


|
| Record name | {3-[(5-bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
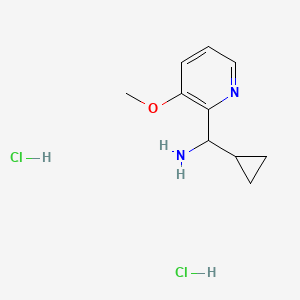
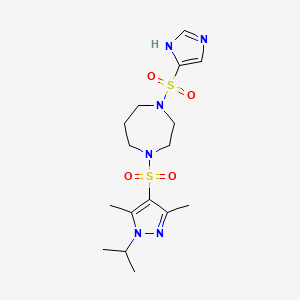
![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2478557.png)
![N-(4-BROMO-2-FLUOROPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2478558.png)
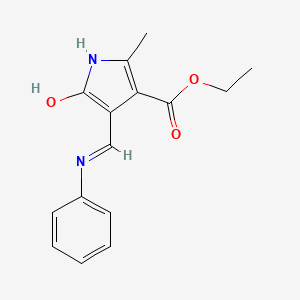
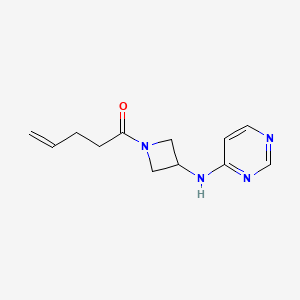
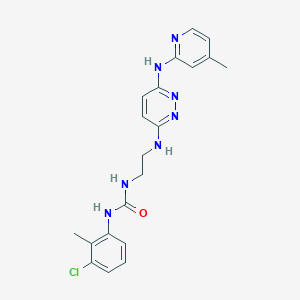
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2478565.png)
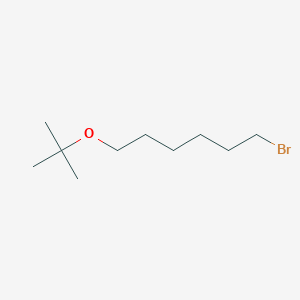
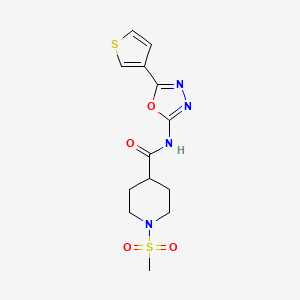
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2478570.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478574.png)
